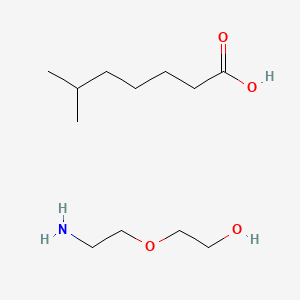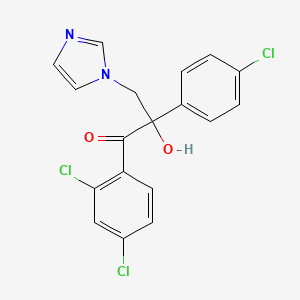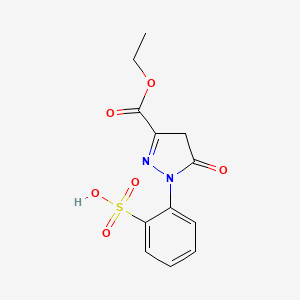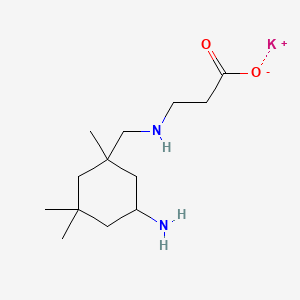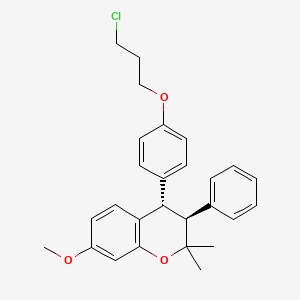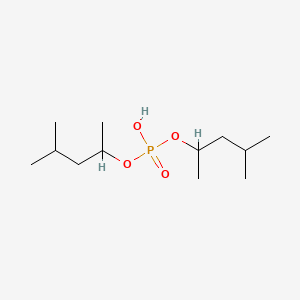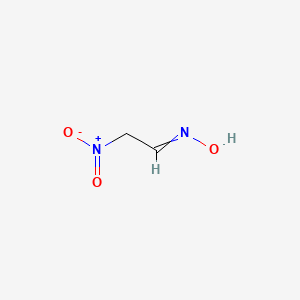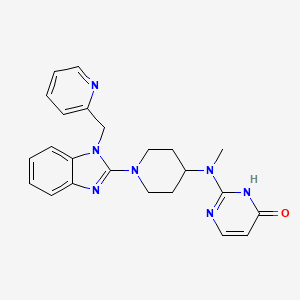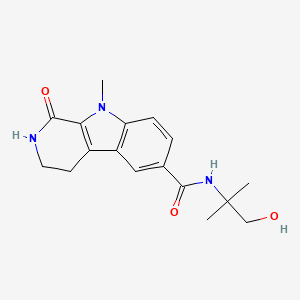
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the ethylsulfonyl and methoxy groups in the benzene ring adds unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-ethylsulfonyl-2-methoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to precisely control reaction conditions such as temperature, pH, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products, which have applications in dye and pigment industries.
Reduction Reactions: The major product is 5-ethylsulfonyl-2-methoxyaniline.
Wissenschaftliche Forschungsanwendungen
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound can be used in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The presence of the ethylsulfonyl and methoxy groups can influence the reactivity and selectivity of these reactions by stabilizing the intermediates and directing the course of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxybenzenediazonium tetrachlorozincate (21): This compound has a similar diazonium structure but with a chloro substituent instead of the ethylsulfonyl group.
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: This compound shares the ethylsulfonyl and methoxy groups but lacks the diazonium functionality.
Uniqueness
The unique combination of the ethylsulfonyl and methoxy groups in 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides distinct chemical properties that are not present in similar compounds. This makes it particularly valuable in specific applications where these functional groups can enhance reactivity, selectivity, and stability.
Eigenschaften
CAS-Nummer |
85237-48-5 |
|---|---|
Molekularformel |
C18H22Cl4N4O6S2Zn |
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H11N2O3S.4ClH.Zn/c2*1-3-15(12,13)7-4-5-9(14-2)8(6-7)11-10;;;;;/h2*4-6H,3H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
UORUCBVXNYJNBP-UHFFFAOYSA-J |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



